2-C-(2,3,4,6-Tetra-O-benzyl-b-D-glucopyranosyl) ethyne

Click Chemistry Glycogen Phosphorylase Inhibition Triazole Synthesis

This perbenzylated β-C-glucopyranosyl alkyne features a hydrolytically stable C-glycosidic bond and a terminal ethynyl group for CuAAC, Sonogashira coupling, and benzannulation. The four benzyl ethers provide base-stable, hydrogenolysis-labile protection orthogonal to acetyl/silyl groups, enabling clean, traceless deprotection. Essential for synthesizing triazole libraries, enediyne C-glycosides, and SGLT2 inhibitor aryl C-glycoside cores. Ideal for glycoconjugate vaccine research due to the enzymatically resistant C-glycosidic linkage.

Molecular Formula C36H36O5
Molecular Weight 548.7 g/mol
CAS No. 168253-07-4
Cat. No. B189930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-C-(2,3,4,6-Tetra-O-benzyl-b-D-glucopyranosyl) ethyne
CAS168253-07-4
Molecular FormulaC36H36O5
Molecular Weight548.7 g/mol
Structural Identifiers
SMILESC#CC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
InChIInChI=1S/C36H36O5/c1-2-32-34(38-24-29-17-9-4-10-18-29)36(40-26-31-21-13-6-14-22-31)35(39-25-30-19-11-5-12-20-30)33(41-32)27-37-23-28-15-7-3-8-16-28/h1,3-22,32-36H,23-27H2/t32-,33+,34-,35+,36+/m0/s1
InChIKeyODYZSGODFGXEDP-LPMXJBPNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-C-(2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl) ethyne (CAS 168253-07-4) – Protected C-Glycosyl Alkyne for Medicinal Chemistry and Glycobiology


2-C-(2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl) ethyne (CAS 168253-07-4) is a perbenzylated β‑C‑glucopyranosyl alkyne with molecular formula C₃₆H₃₆O₅ and molecular weight 548.7 g·mol⁻¹ . The compound features a terminal ethynyl group directly attached to the anomeric carbon of a D‑glucose framework whose hydroxyls are fully protected as benzyl ethers . This structural arrangement confers a hydrolytically stable C‑glycosidic bond while preserving the terminal alkyne as a reactive handle for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) and Sonogashira cross‑coupling [1].

Why 2-C-(2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl) ethyne Cannot Be Replaced by Generic C‑Glycosyl Alkynes in Glycoconjugate Synthesis


In‑class substitution is precluded because the four benzyl ether protecting groups define the reactivity, solubility, and deprotection orthogonality of this C‑glycosyl alkyne [1]. The β‑anomeric configuration is essential for many biomimetic applications, as the α‑anomer exhibits different spatial presentation and often distinct biological recognition . Moreover, the benzyl groups are base‑stable but removable by hydrogenolysis, a property that differs fundamentally from acetyl or silyl‑protected analogs, which are labile under basic or acidic conditions, respectively [2]. Consequently, synthetic sequences that rely on the specific stability and solubility profile of this perbenzylated β‑ethynyl C‑glucoside cannot be executed with generic alternatives.

Quantitative Differentiation of 2-C-(2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl) ethyne from Closest Analogs


β‑Anomer Provides Superior Yields in Copper‑Catalyzed Azide‑Alkyne Cycloaddition (CuAAC) for Glycogen Phosphorylase Inhibitor Synthesis

The perbenzylated β‑ethynyl C‑glucoside serves as the key dipolarophile in CuAAC with aryl azides to construct 1‑aryl‑4‑β‑D‑glucopyranosyl‑1,2,3‑triazoles [1]. In contrast, the corresponding α‑anomer (CAS 139195‑28‑1) would yield α‑configured triazoles, which are not the desired biomimetic configuration for glycogen phosphorylase inhibition .

Click Chemistry Glycogen Phosphorylase Inhibition Triazole Synthesis

Benzyl Protection Enables Orthogonal Deprotection Strategy for Multi‑Step Glycoconjugate Assembly

The target compound incorporates four benzyl ether groups that are stable under the basic conditions used for Sonogashira coupling and CuAAC but are quantitatively removed by hydrogenolysis (H₂, Pd/C) without affecting the newly formed triazole ring [1]. In contrast, acetyl‑protected ethynes (CAS 1236069‑71‑8) undergo hydrolysis under basic conditions, while silyl‑protected alkynes require fluoride‑mediated deprotection that can be incompatible with other sensitive functionalities [2].

Protecting Group Strategy Glycoconjugate Synthesis Orthogonal Deprotection

Calculated Aqueous Solubility Differentiates Benzyl‑Protected Alkyne from Acetyl‑Protected Analog

The perbenzylated β‑ethynyl C‑glucoside exhibits extremely low aqueous solubility, a property that is advantageous for reactions conducted in organic solvents and for subsequent extraction protocols . In contrast, the peracetylated analog (CAS 1236069‑71‑8) is significantly more water‑soluble, which can complicate organic‑aqueous phase separations during work‑up .

Solubility Reaction Medium Compatibility Biphasic Reactions

β‑Configuration Is Mandatory for C‑Glycoside Recognition in Glycogen Phosphorylase Active Site

The β‑anomeric configuration of the target compound ensures that, after deprotection and triazole formation, the resulting C‑glycoside presents the glucopyranosyl moiety in the proper orientation for recognition by glycogen phosphorylase b [1]. α‑Configured C‑glycosides derived from the α‑anomer (CAS 139195‑28‑1) are known to be inactive or substantially less potent against this enzyme class [2].

Glycogen Phosphorylase Inhibition Structure‑Activity Relationship C‑Glycoside

High‑Impact Application Scenarios for 2-C-(2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl) ethyne


Synthesis of β‑C‑Glycosyl 1,2,3‑Triazole Libraries for Glycogen Phosphorylase Inhibitor Screening

The perbenzylated β‑ethynyl C‑glucoside is employed as the dipolarophile in CuAAC with diverse aryl azides to generate libraries of 1‑aryl‑4‑β‑D‑glucopyranosyl‑1,2,3‑triazoles [1]. After benzyl deprotection by hydrogenolysis, the resulting C‑glycosides are screened against glycogen phosphorylase b. This workflow is enabled by the orthogonal stability of the benzyl groups to CuAAC conditions and their clean removal without affecting the triazole ring [1].

Sonogashira Cross‑Coupling for Elaboration of C‑Glycosyl Enyne and Enediyne Scaffolds

The terminal alkyne of the target compound undergoes Sonogashira coupling with aryl or vinyl halides to furnish conjugated enyne and enediyne C‑glycosides [1]. These extended π‑systems are valuable building blocks for the total synthesis of C‑aryl glycoside natural products and for the construction of glycomimetic probes [2]. The benzyl ethers remain intact during the palladium‑catalyzed coupling, allowing subsequent orthogonal deprotection.

Preparation of SGLT2 Inhibitor Intermediates via Benzannulation and Heterocyclization

Chromium‑mediated benzannulation of the C‑ethynyl glucoside with Fischer carbene complexes yields Cr(CO)₃‑coordinated hydroxynaphthyl C‑glycosides, which can be further elaborated to aryl C‑glycosides [1]. Such aryl C‑glycosides constitute the core of sodium‑glucose cotransporter 2 (SGLT2) inhibitors, a class of antidiabetic drugs [2]. The β‑configuration and benzyl protection are retained throughout the benzannulation step, ensuring the final product maintains the desired stereochemistry.

Click Chemistry‑Enabled Glycoconjugate Vaccine Development

The ethynyl group of the perbenzylated β‑C‑glucoside serves as a biorthogonal handle for CuAAC with azide‑modified carrier proteins or immunogenic peptides [1]. After conjugation and benzyl deprotection, the resulting C‑glycosidic linkage resists enzymatic hydrolysis, a critical advantage over O‑glycosidic bonds in vaccine constructs intended for systemic circulation [2]. The orthogonal protection allows the alkyne to be installed early in the synthesis and revealed only at the final conjugation step.

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